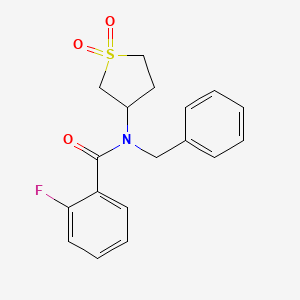![molecular formula C16H14N6S B12135532 2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12135532.png)
2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazol ist eine komplexe organische Verbindung, die einen Benzimidazol-Kern aufweist, der über eine Sulfanylbrücke mit einem Triazolring verbunden ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-({[4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazol umfasst in der Regel mehrere Schritte:
Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter Verwendung von Hydrazinderivaten und Schwefelkohlenstoff unter basischen Bedingungen synthetisiert werden.
Anlagerung des Pyridinrings: Der Pyridinring wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Pyridinderivat mit dem Triazol-Zwischenprodukt reagiert.
Bildung des Benzimidazolkerns: Der Benzimidazol-Kern wird durch eine Kondensationsreaktion unter Verwendung von o-Phenylendiamin und einem Carbonsäurederivat synthetisiert.
Verknüpfung des Triazols und des Benzimidazolrings: Der letzte Schritt beinhaltet die Bildung einer Sulfanylbrücke, die den Triazol- und den Benzimidazolring verbindet. Dies wird in der Regel durch eine Thiolierungsreaktion unter Verwendung eines Thiolreagenzes erreicht.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu verbessern. Dazu können die Verwendung fortschrittlicher Katalysatoren, das Hochdurchsatz-Screening von Reaktionsbedingungen und kontinuierliche Flusschemietechniken gehören.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-({[4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Sulfanylgruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Nitrogruppen am Pyridinring können zu Aminen reduziert werden.
Substitution: Die Wasserstoffatome am Benzimidazolring können durch verschiedene funktionelle Gruppen durch elektrophile aromatische Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder katalytische Hydrierung werden in der Regel verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden häufig Reagenzien wie Halogene (z. B. Chlor, Brom) und Lewis-Säuren (z. B. Aluminiumchlorid).
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine.
Substitution: Halogenierte Benzimidazol-Derivate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Formation of the Benzimidazole Core: The benzimidazole core is synthesized through a condensation reaction involving o-phenylenediamine and a carboxylic acid derivative.
Linking the Triazole and Benzimidazole Rings: The final step involves the formation of a sulfanyl bridge, linking the triazole and benzimidazole rings. This is typically achieved through a thiolation reaction using a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the pyridine ring can be reduced to amines.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-({[4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als antimikrobielles und Antikrebsmittel untersucht.
Medizin: Wird auf sein Potenzial für therapeutische Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-({[4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazol beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen:
Molekulare Ziele: Die Verbindung kann Enzyme oder Rezeptoren ansteuern, die an wichtigen biologischen Prozessen beteiligt sind.
Signalwege: Sie kann Signalwege beeinflussen, die mit Zellwachstum, Apoptose und Immunantwort zusammenhängen.
Wirkmechanismus
The mechanism of action of 2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazole: Verbindungen mit einem ähnlichen schwefelhaltigen heterocyclischen Ring.
Triazole: Verbindungen mit einer ähnlichen Triazolringstruktur.
Benzimidazole: Verbindungen mit einem ähnlichen Benzimidazol-Kern.
Einzigartigkeit
2-({[4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazol ist aufgrund seiner Kombination aus einem Benzimidazol-Kern, einem Triazolring und einem Pyridinring, die über eine Sulfanylbrücke miteinander verbunden sind, einzigartig. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C16H14N6S |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14N6S/c1-22-15(11-6-8-17-9-7-11)20-21-16(22)23-10-14-18-12-4-2-3-5-13(12)19-14/h2-9H,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
AEZZHVGTFCPMAE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-6-(2-chlorobenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135449.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135468.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12135472.png)
![N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135477.png)
![5,6-dimethyl-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135484.png)
![N-(3,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135492.png)
![3-{[(2-Chloro-6-fluorophenyl)methylidene]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B12135494.png)
![2-methyl-N-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12135495.png)
![2-(2-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12135497.png)



![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135518.png)
